3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 428502-97-0
VCID: VC4322476
InChI: InChI=1S/C15H12ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-8H,9H2,1H3
SMILES: COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C15H12ClNO5
Molecular Weight: 321.71

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde

CAS No.: 428502-97-0

Cat. No.: VC4322476

Molecular Formula: C15H12ClNO5

Molecular Weight: 321.71

* For research use only. Not for human or veterinary use.

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde - 428502-97-0

Specification

CAS No. 428502-97-0
Molecular Formula C15H12ClNO5
Molecular Weight 321.71
IUPAC Name 3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C15H12ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-8H,9H2,1H3
Standard InChI Key IQJLIAPBNJUKNX-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound features a benzaldehyde core substituted at positions 3, 4, and 5. Key substituents include:

  • Chloro group at position 3.

  • Methoxy group at position 5.

  • 3-Nitrobenzyloxy group at position 4.

The nitro group (-NO₂) introduces strong electron-withdrawing effects, while the methoxy (-OCH₃) and chloro (-Cl) groups modulate electronic and steric properties .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₅H₁₂ClNO₅
Molecular Weight321.71 g/mol
Density1.296 g/cm³
Boiling Point480°C at 760 mmHg
Flash Point214.1°C
SolubilityLow in polar solvents

The aldehyde group (-CHO) renders the compound reactive toward nucleophilic additions, while the nitrobenzyl ether enhances stability under acidic conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Nitration: Introduction of the nitro group to benzyl derivatives using nitric acid-sulfuric acid mixtures .

  • Methoxylation: Etherification with methanol under basic conditions to install the methoxy group .

  • Chlorination: Electrophilic substitution using chlorine gas or thionyl chloride (SOCl₂).

  • Etherification: Coupling the nitrobenzyl moiety via nucleophilic substitution with 3-nitrobenzyl bromide .

Reaction conditions (e.g., temperature, solvent) are critical for optimizing yields. For instance, etherification steps often employ dimethylformamide (DMF) at 60–80°C .

Industrial Manufacturing

Industrial processes prioritize scalability and cost-efficiency. Continuous-flow reactors and heterogeneous catalysts (e.g., palladium on carbon) are employed to enhance reaction kinetics and reduce waste . Purification typically involves recrystallization or column chromatography to achieve >95% purity .

Chemical Reactivity and Derivatives

Key Reactions

  • Oxidation: The aldehyde group oxidizes to carboxylic acid using KMnO₄ or CrO₃ .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine .

  • Nucleophilic Additions: Reaction with Grignard reagents or hydrazines forms secondary alcohols or hydrazones, respectively .

Stability Considerations

The compound is stable under anhydrous conditions but hydrolyzes slowly in acidic or alkaline media due to the nitrobenzyl ether linkage .

Applications in Scientific Research

Pharmaceutical Intermediate

This aldehyde serves as a precursor in synthesizing bioactive molecules. For example:

  • Anticancer Agents: Derivatives inhibit kinase enzymes involved in tumor proliferation .

  • Antimicrobials: Structural analogs exhibit activity against Gram-positive bacteria .

Material Science

The nitro and methoxy groups enable applications in organic electronics, where the compound acts as a building block for conductive polymers .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity (IC₅₀)
3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehydeMethyl instead of nitro groupLower antimicrobial potency
3-Iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehydeIodo substituent at position 3Enhanced enzyme inhibition

The nitro group in 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde significantly enhances its electron-deficient character, improving binding affinity to biological targets compared to methyl or iodo analogs .

Future Directions

  • Drug Discovery: Optimize derivatives for selective kinase inhibition.

  • Green Chemistry: Develop solvent-free synthesis routes to reduce environmental impact .

  • Computational Modeling: Use QSAR studies to predict novel derivatives with improved pharmacokinetics .

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